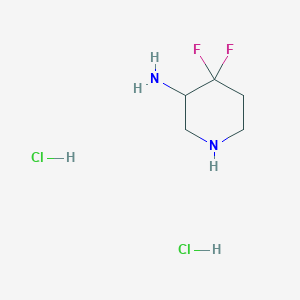![molecular formula C30H25NO4 B2921254 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid CAS No. 2241129-27-9](/img/structure/B2921254.png)
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a high-purity chemical compound with a molecular weight of 451.56 g/mol . It is used as an intermediate in the synthesis of pharmaceuticals, specifically non-peptide angiotensin II receptor antagonists .
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular formula of this compound is C27H27NO4 . The molecules in the crystal structure are arranged into one-dimensional substructural ribbon motifs stabilized by a combination of two O-H…O and three N-H…O intermolecular hydrogen bonds, and also augmented by short C=O…C=O carbonyl-carbonyl interactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 429.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 8 . The topological polar surface area is 75.6 Ų .Scientific Research Applications
Protecting Groups in Synthesis
Fmoc is widely used to protect hydroxy groups during the synthesis of complex molecules, allowing for selective deprotection and further synthetic transformations. For example, the Fmoc group can protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups, which can be conveniently removed by the action of triethylamine in dry pyridine solution while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
Solid-Phase Peptide Synthesis
Fmoc chemistry has revolutionized solid-phase peptide synthesis (SPPS), making it easier to synthesize peptides and proteins with high purity and yield. Fmoc amino acids are crucial for solid-phase peptide synthesis, offering an "orthogonal" protection scheme that facilitates the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Supramolecular Chemistry
Fmoc groups are integral to the study of noncovalent interactions in supramolecular chemistry. For example, the structural and supramolecular features of Fmoc-amino acids are essential in understanding their role in the design and development of hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).
Inhibitors of Cell Adhesion Processes
Modified fluorenyl compounds have been investigated as potential inhibitors of cell adhesion processes, targeting beta 2-integrins in neutrophils and thus inhibiting neutrophil recruitment into inflamed tissues. This application highlights the potential of fluorenyl compounds in the development of new anti-inflammatory agents (Hamilton et al., 1995).
Host-Guest Chemistry
Fmoc derivatives also play a role in host-guest chemistry, with studies revealing their complexation with beta-cyclodextrins, offering insights into the significance of charge, hydrophobicity, and stereochemistry in the stability of host-guest complexes (Kean et al., 1999).
Safety And Hazards
properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)27(21-8-2-1-3-9-21)18-20-14-16-22(17-15-20)31-30(34)35-19-28-25-12-6-4-10-23(25)24-11-5-7-13-26(24)28/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJWEZMUDRHMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

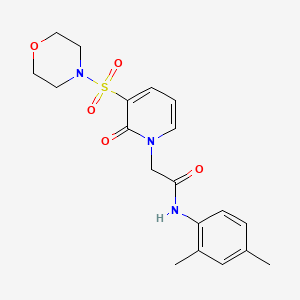
![5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2921172.png)
![1'-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2921174.png)
![3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2921175.png)
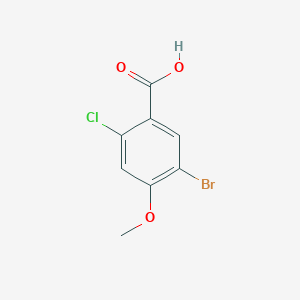
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2921182.png)
![Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2921183.png)
![N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2921186.png)
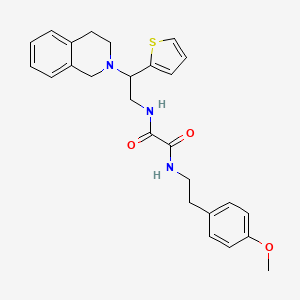
![N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide](/img/structure/B2921188.png)
![2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one](/img/structure/B2921190.png)
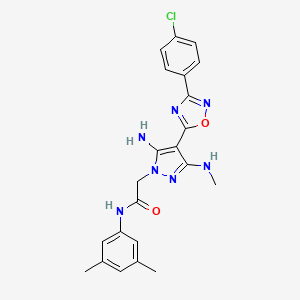
![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921192.png)
